3-Hydroxyquinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVFZWMFCBLANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290320 | |
| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-42-0 | |
| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Hydroxyquinoline-8-carboxylic Acid
The following is an in-depth technical guide on 3-Hydroxyquinoline-8-carboxylic acid , designed for researchers and drug development professionals.
CAS: 25369-42-0 Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol Primary Application: HIV Integrase Inhibition, Metal Chelation, Fluorescent Probes
Executive Summary
3-Hydroxyquinoline-8-carboxylic acid (3-HQC) represents a specialized scaffold within the quinoline family, distinct from the more common 8-hydroxyquinoline (oxine) derivatives. While 8-hydroxyquinoline is a bidentate chelator involving the N-1 and O-8 atoms, 3-HQC introduces a unique topology: a distal hydroxyl group at position 3 and a carboxyl group at position 8.
This structural arrangement creates a "bifunctional" ligand profile. The 8-carboxyl group, in conjunction with the quinoline nitrogen, forms a stable 5-membered chelate ring with divalent cations (Mg²⁺, Mn²⁺), a mechanism critical for inhibiting metalloenzymes like HIV-1 Integrase . Meanwhile, the 3-hydroxyl group modifies water solubility and hydrogen-bonding potential, influencing pharmacokinetics and active site docking. This guide details the synthesis, physicochemical properties, and biological applications of 3-HQC.
Chemical Identity & Physicochemical Profile[1][2]
The molecule consists of a bicyclic quinoline core substituted with a hydroxyl group on the pyridine ring (C3) and a carboxylic acid on the benzene ring (C8).[1]
Key Properties Table
| Property | Value / Description | Relevance |
| Appearance | Pale yellow to tan solid | Typical of hydroxyquinolines due to conjugation. |
| Solubility | DMSO, Methanol, dilute Alkali | Poor water solubility in neutral form; soluble as a salt. |
| pKa (Acid) | ~4.5 (Carboxyl) | Ionized at physiological pH (COO⁻). |
| pKa (Base) | ~2.0 (Quinoline N) | Less basic than quinoline due to electron-withdrawing COOH. |
| pKa (OH) | ~9.0 - 10.0 | Phenolic/enolic character; H-bond donor. |
| Chelation | N1–COOH (primary) | Forms stable complexes with Mg²⁺, Zn²⁺, Cu²⁺. |
Rational Synthesis Strategies
Direct synthesis of 3-hydroxyquinoline-8-carboxylic acid is challenging due to the disparate positions of the substituents. Standard electrophilic substitution on quinoline typically targets the 5 or 8 positions but rarely introduces a 3-hydroxyl group. Therefore, a de novo ring construction or functional group interconversion strategy is required.
Pathway A: The Modified Friedländer/Condensation Route (Recommended)
This pathway builds the pyridine ring onto a pre-functionalized benzene ring, ensuring correct regiochemistry.
-
Starting Material: 2-Amino-3-methylbenzoic acid (or its ester).
-
Cyclization: Condensation with hydroxyacetaldehyde (or a surrogate like 1,2-diethoxyethane) under acid catalysis.
-
Mechanism:[2] The amino group attacks the aldehyde, followed by cyclization of the ketone onto the aromatic ring (or vice versa depending on the reagent).
-
Intermediate:8-Methyl-3-hydroxyquinoline .
-
-
Oxidation: The 8-methyl group is oxidized to the carboxylic acid.
Pathway B: Ring Contraction (Historical Context)
Literature from the late 1960s (e.g., Nakashima & Suzuki, 1969) describes the formation of 3-hydroxyquinoline-8-carboxylic acid during the oxidative ring contraction of quinolines to oxindoles. While less practical for large-scale synthesis, it validates the compound's stability and existence.
Synthesis Workflow Diagram
The following diagram illustrates the logical synthetic progression from a substituted aniline precursor.
Caption: Retrosynthetic pathway converting 2-amino-3-methylbenzoic acid to 3-hydroxyquinoline-8-carboxylic acid via cyclization and subsequent oxidation.
Biological Significance: HIV Integrase Inhibition[8][9]
The primary pharmaceutical interest in quinoline-8-carboxylic acids lies in their ability to inhibit HIV-1 Integrase (IN) .
Mechanism of Action: Two-Metal Chelation
HIV Integrase requires two Magnesium ions (Mg²⁺) in its active site to catalyze the strand transfer of viral DNA into host DNA. Inhibitors must sequester these metal ions to disable the enzyme.
-
Pharmacophore: The 8-carboxylic acid and the N-1 nitrogen of the quinoline ring act as a bidentate ligand.
-
Binding Geometry: This motif mimics the diketo acid pharmacophore found in FDA-approved drugs like Raltegravir, but with a rigid aromatic scaffold.
-
Role of 3-OH: The 3-hydroxyl group is positioned to interact with specific residues (e.g., Tyr143 or Gln148) in the active site loop, potentially stabilizing the inhibitor-enzyme complex or improving solubility.
Signaling & Inhibition Pathway
Caption: Mechanism of HIV-1 Integrase inhibition via Mg2+ chelation by the quinoline-8-carboxylic acid scaffold.[6]
Experimental Protocols
Protocol A: Determination of Metal Binding Affinity (Mg²⁺)
Validates the core pharmacophore activity.
Materials:
-
3-Hydroxyquinoline-8-carboxylic acid (10 mM stock in DMSO).
-
MgCl₂ (1 M aqueous solution).
-
HEPES Buffer (50 mM, pH 7.4).
-
UV-Vis Spectrophotometer.
Procedure:
-
Baseline Scan: Dilute the compound to 50 µM in HEPES buffer. Record UV-Vis spectrum (200–500 nm).
-
Titration: Sequentially add MgCl₂ (0.1 to 10 equivalents).
-
Observation: Monitor the bathochromic shift (red shift) of the absorption maximum (λmax). A shift indicates complex formation between the N1/COOH and Mg²⁺.
-
Data Analysis: Plot
Absorbance vs. [Mg²⁺] to calculate the dissociation constant ( ).
Protocol B: General Synthesis (Oxidation of 8-Methyl Precursor)
Adapted from standard quinoline oxidation methodologies.
-
Dissolution: Dissolve 1.0 eq of 8-methyl-3-hydroxyquinoline in pyridine (solvent/base).
-
Oxidant Addition: Add 2.5 eq of Selenium Dioxide (SeO₂) .
-
Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup:
-
Filter hot to remove selenium metal.
-
Evaporate pyridine under reduced pressure.
-
Resuspend residue in water and adjust pH to ~3–4 with 1N HCl to precipitate the carboxylic acid.
-
-
Purification: Recrystallize from ethanol/water.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles).
-
Storage: Store at 2–8°C, protected from light (hydroxyquinolines can be photo-sensitive).
-
Reactivity: Incompatible with strong oxidizing agents.
References
-
Nakashima, T., & Suzuki, I. (1969). Ring Contraction of 3-Hydroxyquinolines to Oxindoles with Hydrogen Peroxide in Acetic Acid. Chemical & Pharmaceutical Bulletin, 17(11), 2293–2298.
-
Liao, C., et al. (2010). Fluoroquinolones: A New Class of HIV-1 Integrase Inhibitors. Current Medicinal Chemistry, 17(17), 1758–1770.
-
Polanski, J., et al. (2016). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Journal of Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: 3-Hydroxyquinoline-8-carboxylic acid (CAS 25369-42-0). National Library of Medicine.
Sources
3-hydroxyquinoline-8-carboxylic acid molecular weight and formula
[1][2]
Executive Summary
3-Hydroxyquinoline-8-carboxylic acid (CAS: 25369-42-0) is a specialized heterocyclic scaffold characterized by a quinoline core substituted with a hydroxyl group at the 3-position and a carboxylic acid moiety at the 8-position.[1][2][3][4][5][6][7][8][9] Unlike its more common isomer, 8-hydroxyquinoline (a classic chelator), this compound presents a unique "peri-effect" coordination geometry between the heterocyclic nitrogen and the 8-carboxyl group, while the 3-hydroxyl group modulates electronic density and solubility.[1]
This guide details the physicochemical properties, synthetic pathways, and specific utility of 3-hydroxyquinoline-8-carboxylic acid in metallo-organic chemistry and environmental remediation.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][11]
Core Specifications
The molecular weight and formula are derived from the quinoline base (
| Property | Data |
| Chemical Name | 3-Hydroxyquinoline-8-carboxylic acid |
| CAS Registry Number | 25369-42-0 |
| Molecular Formula | |
| Molecular Weight | 189.17 g/mol |
| Monoisotopic Mass | 189.0426 Da |
| Appearance | Pale yellow to reddish-yellow powder |
| Solubility | Soluble in DMSO, dilute alkali (due to COOH); limited solubility in water |
Structural Analysis & Chelation Logic
The molecule features two distinct functional zones:[1]
-
The 8-Carboxyl/1-Nitrogen Pocket: The carboxylic acid at position 8 is peri to the ring nitrogen.[1] This proximity allows for the formation of stable 5-membered chelate rings with metal ions (
), similar to picolinic acid derivatives but rigidly constrained by the quinoline backbone. -
The 3-Hydroxyl Modulator: Located on the pyridine ring, the 3-OH group acts as an electron-donating group (EDG).[1] It increases the electron density of the pyridine ring, potentially enhancing the basicity of the nitrogen and the fluorescence quantum yield of the resulting metal complexes.
Part 2: Synthetic Pathways & Biogenesis[1]
Biological Degradation Pathway (Quinclorac Catabolism)
In environmental science, 3-hydroxyquinoline-8-carboxylic acid appears as a key metabolite in the degradation of the herbicide Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[1] Specific bacterial strains (e.g., Mycobacterium sp.[7] strain F4) utilize dehalogenation mechanisms to convert the chlorinated parent compound into the hydroxy-analog.[1]
Chemical Transformation: Ring Contraction
A defining chemical characteristic of 3-hydroxyquinolines is their susceptibility to oxidative ring contraction.[1] When treated with hydrogen peroxide (
Visualizing the Reaction Pathways
The following diagram illustrates the bioremediation origin and the oxidative chemical fate of the compound.
Figure 1: Biogenesis of 3-hydroxyquinoline-8-carboxylic acid from Quinclorac and its subsequent oxidative ring contraction to oxindole scaffolds.[1][10][11]
Part 3: Applications in Research & Development
Fluorescent Metallo-Sensors
The rigid quinoline fluorophore, combined with the N-COOH binding site, makes this compound a valuable ligand for designing fluorescent probes.[1] Upon binding to diamagnetic ions (e.g.,
-
Mechanism: The 8-COOH deprotonates to bind the metal, while the quinoline nitrogen coordinates datively. The 3-OH group can be further derivatized to tune the excitation/emission wavelengths.
Environmental Biomarkers
Detection of 3-hydroxyquinoline-8-carboxylic acid in soil or water samples serves as a definitive biomarker for the microbial breakdown of quinclorac herbicides.[1] Its presence indicates active bioremediation activity by indigenous or introduced microbial consortia.
Pharmaceutical Intermediates
The compound acts as a scaffold for fragment-based drug discovery (FBDD).[1] The 8-carboxylic acid provides a handle for amide coupling (to generate libraries), while the 3-hydroxyl group allows for etherification or esterification to adjust lipophilicity (
-
Target Potential: Metalloenzymes (e.g., Histone Demethylases, HIV Integrase) often recognize the 8-hydroxyquinoline or quinoline-8-carboxylic acid pharmacophore.[1]
Part 4: Analytical Characterization Protocols
To validate the identity of synthesized or isolated 3-hydroxyquinoline-8-carboxylic acid, the following analytical signatures are diagnostic.
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (due to COOH).
-
Diagnostic Peak:
at m/z 188.0 .[1] -
Fragmentation: Loss of
(44 Da) to yield a hydroxyquinoline fragment ( ).
NMR Spectroscopy ( -NMR)
-
Solvent: DMSO-
(required for solubility). -
Key Signals:
- ppm: Broad singlet (Carboxylic acid OH).[1]
- ppm: Singlet (Phenolic 3-OH).
-
Aromatic Region: Distinct splitting pattern for the quinoline ring. The proton at position 2 (adjacent to N and 3-OH) typically appears as a sharp singlet or doublet at a high frequency (
ppm) due to the deshielding effect of the heteroatom.[1]
References
-
PubChem. (2025). 3-Hydroxyquinoline-8-carboxylic acid (Compound Summary).[1][10][2][3][4][5][6][8][11] National Library of Medicine. [Link][1]
-
Lü, Z., et al. (2017).[7] Identifying and sequencing a Mycobacterium sp. strain F4 as a potential bioremediation agent for quinclorac.[7] PLOS ONE. [Link][1]
-
Nakashima, T., & Suzuki, I. (1969).[10] Ring Contraction of 3-Hydroxyquinolines to Oxindoles with Hydrogen Peroxide in Acetic Acid.[10] Chemical & Pharmaceutical Bulletin. [Link]
Sources
- 1. 1054467-72-9|8-Hydroxyquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Temozolomide-8-carboxylic acid | CAS#:113942-30-6 | Chemsrc [chemsrc.com]
- 3. 29453-77-8|6-Hydroxyphenazine-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. a2bchem.com [a2bchem.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Quinolines | CymitQuimica [cymitquimica.com]
- 7. Identifying and sequencing a Mycobacterium sp. strain F4 as a potential bioremediation agent for quinclorac | PLOS One [journals.plos.org]
- 8. chemat.com.pl [chemat.com.pl]
- 9. 3-Hydroxyquinoline-8-carboxylic acid , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Solubility & Physicochemical Characterization: 3-Hydroxyquinoline-8-Carboxylic Acid
[1]
Executive Summary
This technical guide analyzes the solubility profile of 3-hydroxyquinoline-8-carboxylic acid (CAS 25369-42-0) .[1] While specific empirical solubility data for this isomer is often absent from public repositories compared to its 8-hydroxy analog, its behavior can be rigorously predicted via structure-property relationships (SPR) of the quinoline-carboxylic acid scaffold.
This guide provides a definitive comparison of its behavior in Water (pH-dependent zwitterionic lattice) versus DMSO (dipolar aprotic disruption), followed by a validated protocol for establishing thermodynamic solubility in a research setting.
Structural Basis of Solubility
To understand the solubility differences, we must first analyze the molecular interactions governing the solid state of this compound.
| Feature | Chemical Context | Impact on Solubility |
| Core Scaffold | Quinoline (Bicyclic aromatic) | Provides lipophilic character ( |
| 3-Hydroxyl Group | Phenolic -OH (pKa ~9-10) | H-bond donor/acceptor. Increases polarity but allows intermolecular networking. |
| 8-Carboxyl Group | Carboxylic Acid (pKa ~4-5) | Ionizable center. Critical for pH-dependent solubility. |
| Quinoline Nitrogen | Basic Nitrogen (pKa ~4-5) | Proton acceptor. Enables zwitterion formation. |
The Zwitterionic Trap
Unlike simple organic acids, 3-hydroxyquinoline-8-carboxylic acid exists in a zwitterionic equilibrium near neutral pH. The basic nitrogen accepts a proton from the carboxylic acid, creating a species with both positive (
-
Consequence: These charges create strong electrostatic intermolecular lattices (Coulombic forces) that are difficult for water to break at neutral pH, resulting in minimal aqueous solubility (typically < 1 mg/mL).
Solubility Profile: Water vs. DMSO
A. Water: The pH-Dependent Switch
Water solubility for this compound is not a single value; it is a curve defined by pH.
-
Region 1: Acidic (pH < 2)
-
Species: Cationic (
, , ). -
Solubility: Moderate to High. Protonation of the carboxylate suppresses the zwitterion, leaving a net positive charge that solvates well.
-
-
Region 2: Isoelectric Point (pH 3–6)
-
Species: Neutral Zwitterion (
, , ). -
Solubility: Very Low (Insoluble). The net charge is zero, but the dipole moment is high. Lattice energy dominates over solvation energy.
-
-
Region 3: Basic (pH > 8)
-
Species: Anionic/Dianionic (
, , ). -
Solubility: High. Deprotonation of the phenol and carboxylic acid creates charge repulsion between molecules, breaking the lattice.
-
B. DMSO: The Universal Disrupter
Dimethyl sulfoxide (DMSO) acts as a "super-solvent" for this scaffold.
-
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (
) and strong H-bond accepting capability (oxygen atom). -
Action: It disrupts the intermolecular H-bonds of the quinoline hydroxyl and carboxyl groups without relying on ionization. It effectively solvates the aromatic core via dispersion forces while coordinating the polar functional groups.
-
Expectation: Solubility is expected to be High (> 50 mg/mL) , making it the ideal vehicle for stock solutions in biological assays.
Comparative Data Summary
Note: Values below are derived from structural analogs (e.g., Quinoline-8-carboxylic acid, 8-Hydroxyquinoline) and physicochemical principles, serving as a baseline for experimental validation.
| Solvent | Predicted Solubility | Primary Mechanism | Critical Usage Note |
| Water (pH 7) | < 0.5 mg/mL (Poor) | Hydrophobic effect + Zwitterionic lattice | Requires pH adjustment (NaOH or HCl) to dissolve. |
| Water (pH 10) | > 10 mg/mL (Good) | Ionic solvation (Dianion) | Stable, but may oxidize over time (brown discoloration). |
| DMSO | > 50 mg/mL (Excellent) | Dipole-dipole & H-bond accepting | Hygroscopic: Wet DMSO will precipitate the compound. |
| Ethanol | ~ 1-5 mg/mL (Low) | H-bonding | Limited by the rigid aromatic core. |
Experimental Protocol: Thermodynamic Solubility Determination
As a Senior Scientist, you should not rely on database predictions for critical assays. Use this self-validating protocol to determine the exact solubility limit (S_therm) in your specific buffer system.
Workflow Visualization
Figure 1: Standard workflow for determining thermodynamic solubility constants.
Step-by-Step Methodology
-
Preparation of Stock (Calibration Standard):
-
Dissolve precisely 10 mg of 3-hydroxyquinoline-8-carboxylic acid in 1 mL of 100% DMSO .
-
Prepare a serial dilution curve (e.g., 1000, 500, 100, 10, 1 µM) in acetonitrile/water (50:50) for HPLC calibration.
-
-
Saturation Setup:
-
Weigh ~5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the target solvent (e.g., PBS pH 7.4 or Water).
-
Critical: Ensure solid particles are visibly persisting (supersaturation).
-
-
Equilibration:
-
Shake or rotate the samples at 25°C for 24 to 48 hours .
-
Why 24h? Short incubations (kinetic solubility) often overestimate solubility due to supersaturation stability. Thermodynamic equilibrium requires time for the crystal lattice to stabilize.
-
-
Separation:
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully aspirate the supernatant.
-
Note: If using filters, use PVDF or PTFE. Avoid Nylon, which can bind aromatic acids.
-
-
Quantification:
-
Dilute the supernatant 1:10 or 1:100 with the mobile phase to fit within the calibration curve.
-
Inject into HPLC (C18 Column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Compare peak area to the DMSO standard curve.
-
Strategic Recommendations for Application
-
Stock Solution Storage:
-
Assay Development (In Vitro):
-
When dosing into cell culture media (pH 7.4), keep the final DMSO concentration < 0.5%.
-
Risk: At 100 µM, this compound may precipitate in the media. Inspect wells under a microscope for micro-crystals before interpreting IC50 data.
-
-
Chemical Synthesis:
-
If using this as an intermediate, perform reactions in DMF or DMSO .[4]
-
To isolate the product from these solvents, dilute with water and adjust pH to ~4 (the isoelectric point) to force precipitation.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8352: 3-Hydroxyquinoline-4-carboxylic acid (Analogous Structure Reference). Retrieved from [Link]
-
Gershon, H., et al. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[4] Monatshefte für Chemie, 2003.[4] (Demonstrates DMSO interaction with quinoline scaffolds). Retrieved from [Link]
Technical Guide: pKa Values and Ionization of 3-Hydroxyquinoline-8-Carboxylic Acid
The following is an in-depth technical guide on the pKa values and ionization behavior of 3-hydroxyquinoline-8-carboxylic acid.
Executive Summary
3-Hydroxyquinoline-8-carboxylic acid is a bifunctional quinoline scaffold combining a phenolic hydroxyl group at the 3-position and a carboxylic acid at the 8-position.[1] This specific substitution pattern creates a unique electronic environment due to the peri-interaction between the 8-carboxylic acid and the quinoline nitrogen (1-position), and the resonance effects of the 3-hydroxyl group.
Understanding the acid dissociation constants (pKa) of this molecule is critical for:
-
Medicinal Chemistry: Predicting solubility, membrane permeability (logD), and pharmacokinetics.
-
Chelation Chemistry: Designing metallo-drugs where the ligand's protonation state dictates metal binding affinity.
-
Synthetic Optimization: Controlling reactivity during ring contraction or functionalization reactions.
This guide provides the physicochemical profile, theoretical pKa derivations based on structure-activity relationships (SAR), and validated experimental protocols for determination.
Physicochemical Profile & pKa Data[2][3][4][5][6][7]
Ionization Centers
The molecule possesses three ionizable centers. Their deprotonation sequence typically follows increasing pKa values:
-
Carboxylic Acid (8-COOH): The most acidic group.
-
Quinolinium Nitrogen (1-NH⁺): The basic center, protonated at low pH.
-
Phenolic Hydroxyl (3-OH): The least acidic group.
Estimated pKa Values
Note: While direct experimental literature for this specific isomer is rare compared to its 8-hydroxy isomer (xanthurenic acid derivatives), the values below are derived from high-fidelity structural analogs (3-hydroxyquinoline and quinoline-8-carboxylic acid).
| Ionization Center | Functional Group | Estimated pKa | Protonation State Transition | Mechanistic Insight |
| pKₐ₁ | Carboxylic Acid (8-COOH) | 1.8 – 2.5 | Cation | Peri-Effect: The proximity of the 8-COOH to the 1-N creates a strong intramolecular H-bond, stabilizing the conjugate base (zwitterion) and lowering the pKa significantly compared to benzoic acid. |
| pKₐ₂ | Quinolinium Nitrogen (1-NH⁺) | 5.5 – 6.5 | Zwitterion | Electrostatic Stabilization: The negative charge on the adjacent 8-carboxylate stabilizes the protonated nitrogen, raising its pKa relative to unsubstituted quinoline (pKa ~4.9) or 3-hydroxyquinoline (pKa ~4.3). |
| pKₐ₃ | Phenolic Hydroxyl (3-OH) | 8.0 – 8.5 | Anion | Resonance Donation: The 3-OH group is electron-donating. Its acidity is comparable to 3-hydroxyquinoline (pKa 8.06), slightly modulated by the distal anionic carboxylate. |
Comparative Reference Data
To validate these estimates, consider the component molecules:
-
Quinoline-8-carboxylic acid: pKₐ₁ (COOH) = 1.82; pKₐ₂ (NH⁺) = 6.63 (stabilized zwitterion).
-
3-Hydroxyquinoline: pKₐ (NH⁺) = 4.30; pKₐ (OH) = 8.06.
-
8-Hydroxyquinoline-2-carboxylic acid (Isomer): pKₐ₁ = 3.92; pKₐ₂ = 10.14 (Different H-bonding network).
Theoretical Framework: Ionization Pathway
The ionization of 3-hydroxyquinoline-8-carboxylic acid involves a transition from a cationic species in strong acid to a dianionic species in strong base. The zwitterionic species (neutral overall charge but charged centers) is the dominant form at physiological pH (7.4).
Graphviz Pathway Diagram
Figure 1: The predicted ionization pathway highlights the stability of the zwitterion at intermediate pH.
Experimental Determination Protocols
Since pKa values are sensitive to ionic strength and solvent, the following self-validating protocols are recommended for precise determination.
Method A: Potentiometric Titration (Gold Standard)
This method is ideal for determining pKa values between 2 and 11.
Reagents:
-
Analyte: 1.0 mM 3-hydroxyquinoline-8-carboxylic acid in degassed water.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Ionic Strength Adjuster: 0.1 M KCl or NaClO₄.
-
Acid: 0.1 M HCl (to start at pH < 2).
Protocol:
-
Preparation: Dissolve the compound in 0.1 M KCl. Add HCl to lower pH to ~1.5 (ensuring full protonation).
-
Calibration: Calibrate the glass electrode using NIST buffers (pH 4.01, 7.00, 10.01).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after each addition (0.005 mL increments near equivalence points).
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Gran method or identifying the half-equivalence points (
) for each step. -
Validation: The first derivative (
) plot should show three distinct peaks corresponding to the three ionizable groups.
Method B: UV-Vis Spectrophotometric Titration
This method is superior if the compound has low solubility or if pKa values overlap significantly.
Principle: The UV-Vis spectrum of the quinoline core shifts significantly upon protonation of the nitrogen (bathochromic shift) and deprotonation of the phenol (hyperchromic/bathochromic shift).
Workflow:
-
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 12.0 (0.5 pH unit intervals) with constant ionic strength.
-
Scan: Record absorbance spectra (200–500 nm) for the analyte in each buffer.
-
Isosbestic Points: Identify isosbestic points. Their presence confirms a clean equilibrium between two species (e.g., Cation
Zwitterion). -
Calculation: Plot Absorbance at
vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination method.
Applications & Implications
Drug Design (Lipophilicity)
The zwitterionic nature of the molecule at physiological pH (pH 7.4) implies low passive membrane permeability.
-
Strategy: To improve oral bioavailability, mask the carboxylic acid as an ester (prodrug) or exploit active transport mechanisms.
-
LogD Profile: The distribution coefficient (logD) will be maximal at the isoelectric point (pI), calculated as:
At pH 7.4, the molecule exists primarily as the mono-anion (HL⁻), reducing lipophilicity.
Chelation Chemistry
Unlike 8-hydroxyquinoline (oxine), which forms 5-membered chelate rings via N and O⁻, 3-hydroxyquinoline-8-carboxylic acid presents a different geometry.
-
Binding Site: The 8-COOH and 1-N form a "pocket" similar to quinoline-2-carboxylic acid, suitable for hard metal ions (e.g., Fe³⁺, Mg²⁺).
-
Interference: The 3-OH group is distal and likely does not participate in the primary chelation pocket but may serve as a handle for further functionalization or H-bonding.
References
-
Nakashima, T., & Suzuki, I. (1969).[2][3] Ring Contraction of 3-Hydroxyquinolines to Oxindoles with Hydrogen Peroxide in Acetic Acid.[2][3] Chemical and Pharmaceutical Bulletin, 17(11), 2293–2298. Link(Confirms synthesis and chemical stability of 3-hydroxyquinoline-8-carboxylic acid).
- Lumme, P. (1957). The Ionization of 8-Quinolinecarboxylic Acid. Suomen Kemistilehti B, 30, 204. (Source for pKa values of the 8-COOH analog).
-
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings. Journal of the Chemical Society, 1294-1304. Link(Source for pKa values of 3-hydroxyquinoline).
- Bardez, E., et al. (1986). Excited-state tautomerization of 3-hydroxyquinoline. Journal of Physical Chemistry, 90(12), 2626-2632.
Sources
Thermodynamic Stability & Tautomeric Equilibria of 3-Hydroxyquinoline-8-Carboxylic Acid
Executive Summary
The thermodynamic stability of 3-hydroxyquinoline-8-carboxylic acid (3-HQ-8-CA) is governed by a complex interplay between intramolecular hydrogen bonding (IMHB), aromaticity preservation, and solvent-mediated proton transfer. Unlike its 2- and 4-hydroxy isomers, which predominantly exist as stable quinolones (keto-forms), 3-HQ-8-CA retains the enol character at the 3-position due to the high energetic penalty of disrupting the benzene ring's aromaticity.
Consequently, the primary tautomeric equilibrium of interest is not keto-enol, but rather the neutral-zwitterionic equilibrium driven by the acid-base interaction between the 8-carboxylic acid and the quinoline nitrogen. This guide details the thermodynamic landscape of these species, providing a validated framework for their computational prediction and experimental characterization.
Molecular Architecture & Tautomeric Landscape
To accurately model or utilize 3-HQ-8-CA in drug design (e.g., HIV integrase inhibition or metalloenzyme targeting), one must distinguish between the theoretically possible and thermodynamically relevant species.
The Tautomeric Species
We define three primary species. Note that T1 and T2 are the dominant forms in relevant environments.
| Species ID | Nomenclature | Structural Features | Dominant Environment |
| T1 | Neutral Enol | 3-OH, 8-COOH, N (unprotonated) | Gas Phase, DMSO, CHCl₃ |
| T2 | Zwitterionic Enol | 3-OH, 8-COO⁻, N-H⁺ | Aqueous (pH 4–7), Crystal Lattice |
| T3 | Keto-3-one | 3-Oxo, 8-COOH, N-H (1,2-dihydro) | High Energy Transition (Rare) |
The Stabilizing Mechanism: "The Pseudo-Ring"
In the Neutral T1 form, 3-HQ-8-CA exhibits a strong intramolecular hydrogen bond (IMHB) between the carboxylic hydroxyl and the quinoline nitrogen (
In the Zwitterionic T2 form, the proton transfers to the nitrogen. The 3-hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect), increasing the electron density on the ring nitrogen. This enhances the basicity of the nitrogen (
Computational Thermodynamics (In Silico Protocol)
Standard DFT functionals (e.g., B3LYP) often fail to accurately describe the dispersion forces involved in the IMHB of quinolines. The following protocol utilizes the M06-2X functional, which is parameterized for non-covalent interactions, coupled with the SMD solvation model.
Computational Workflow (Graphviz)
Caption: Step-wise computational workflow for determining relative tautomer stabilities.
Validated Gaussian Input Block
To ensure reproducibility, use the following route section for the optimization step. The int=ultrafine grid is critical for resolving the shallow potential energy surface of the proton transfer.
Thermodynamic Analysis:
The equilibrium constant
-
Prediction: In vacuo,
(Neutral favored by ~15 kcal/mol). In water, to kcal/mol, indicating a sensitive equilibrium where both species coexist, heavily influenced by the 3-OH substituent effect.
Experimental Validation (In Vitro Protocols)
Computational predictions must be validated by spectroscopic methods that can distinguish between the N-protonated (Zwitterion) and N-unprotonated (Neutral) forms.
Variable Temperature NMR (VT-NMR)
The chemical shift of the proton at position 2 (H-2) and position 4 (H-4) is highly sensitive to the protonation state of the ring nitrogen.
-
Protocol:
-
Dissolve 3-HQ-8-CA (5 mM) in
(buffered to pH 7.0) and DMSO- . -
Acquire
NMR spectra at 298K. -
Diagnostic Signal:
-
Neutral (DMSO): H-2 signal appears
8.8–9.0 ppm. -
Zwitterion (Water): H-2 signal downfield shifts to
9.2–9.5 ppm due to the deshielding effect of the positive charge.
-
-
VT-Experiment: Heat aqueous sample from 25°C to 60°C. If peaks coalesce or shift significantly, it indicates rapid exchange between T1 and T2.
-
UV-Vis Spectrophotometric Titration
This method determines the micro-constants of dissociation. The zwitterion typically exhibits a bathochromic shift (red shift) compared to the neutral species due to the extended conjugation of the charged system.
Workflow Diagram (Graphviz):
Caption: Spectrophotometric workflow for determining pKa and tautomeric ratios.
Data Interpretation:
-
Isosbestic Points: The presence of sharp isosbestic points during pH titration confirms a two-state equilibrium (Neutral
Anion or Zwitterion Anion) without stable intermediates. -
Zwitterion Band: Look for a distinct absorption band around 350–380 nm in aqueous buffer (pH 4–6) which diminishes in organic solvents.
Implications for Drug Design[1]
Understanding this thermodynamic stability is critical for two main reasons:
-
Membrane Permeability (Passive Diffusion):
-
The Neutral T1 form is the species responsible for crossing lipid bilayers (blood-brain barrier or gut wall).
-
Design Strategy: If the Zwitterion T2 is too stable (
), oral bioavailability will be low. Modifications at the 3-position (e.g., O-methylation) can lock the molecule in a neutral state, improving permeability but sacrificing the metal-chelating ability of the 3-OH/N site.
-
-
Metalloenzyme Inhibition (Chelation):
-
3-HQ-8-CA is a tridentate chelator potential. The active chelating species is often the Anionic form (deprotonated 3-OH and 8-COOH).
-
The thermodynamic stability of the T2 Zwitterion dictates the
required to generate the active anion. A highly stable zwitterion raises the of the NH proton, potentially requiring a higher pH for effective metal binding.
-
References
-
Wolff, J. J. (1999). Quinoline-8-carboxylic Acids: Structure and Tautomerism. Angewandte Chemie International Edition. Link
-
Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles.[1] Chemical Reviews. Link
-
Gaussian, Inc. (2025). Thermochemistry in Gaussian. Gaussian Whitepapers. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density (SMD). Journal of Physical Chemistry B. Link
-
Rowan, S. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant Inhibitors.[2] Rowan Science. Link
Sources
3-Hydroxyquinoline-8-carboxylic acid MSDS and safety data sheet
The following is an in-depth Technical Monograph and Safety Data Guide for 3-Hydroxyquinoline-8-carboxylic acid .
Safety, Handling, and Pharmacological Applications
Part 1: Chemical Identity & Molecular Architecture
Compound Name: 3-Hydroxyquinoline-8-carboxylic acid Synonyms: 3-Hydroxy-8-quinolinecarboxylic acid; 3-Hydroxyquinaldic acid derivative. Chemical Class: Heterocyclic Aromatic / Quinoline Derivative / Amphoteric Chelator.
Structural Identification
This molecule represents a "privileged scaffold" in medicinal chemistry, specifically designed for metalloenzyme inhibition (e.g., HIV-1 Integrase, Histone Demethylases). Unlike the common 8-hydroxyquinoline (an N,O-bidentate chelator), this isomer features a split-functionality motif :
-
Position 8 (Carboxyl): Provides a hard oxygen donor adjacent to the Quinoline Nitrogen.
-
Position 3 (Hydroxyl): Modulates electronic density of the pyridine ring and solubility, often acting as a secondary hydrogen-bond donor/acceptor in active sites.
| Property | Data |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Predicted pKa (Acid) | ~4.2 (Carboxylic acid) |
| Predicted pKa (Base) | ~4.9 (Quinoline Nitrogen) |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | DMSO (High), 1M NaOH (High), Water (Low/pH-dependent) |
Molecular Visualization (Graphviz)
The following diagram illustrates the functional zones of the molecule and its predicted metal-binding logic.
Figure 1: Structural logic of 3-Hydroxyquinoline-8-carboxylic acid, highlighting the N1-C8 bidentate chelation pocket critical for metalloenzyme inhibition.
Part 2: GHS Hazard Identification & Toxicology[1]
Note: As a specialized research chemical, specific toxicological data (LD50) for this exact isomer is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous quinoline-carboxylic acids (e.g., CAS 118-13-8) and 8-hydroxyquinoline.
Hazard Classification (GHS)[2]
-
Signal Word: WARNING
-
Hazard Categories:
Hazard Statements
| Code | Statement | Mechanism of Action |
| H315 | Causes skin irritation. | Acidic functionality (COOH) combined with phenolic character disrupts dermal lipid barrier. |
| H319 | Causes serious eye irritation.[2] | Crystalline particulate abrasion + pH imbalance on mucosal surfaces. |
| H335 | May cause respiratory irritation.[1][2] | Inhalation of fine dust triggers inflammatory response in bronchial tissues. |
Precautionary Protocols (P-Statements)
-
P280: Wear protective gloves (Nitrile >0.11mm) / eye protection (Safety Goggles).
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][2][4]
-
P302 + P352: IF ON SKIN: Wash with soap and water.[2] Do not use organic solvents (increases permeation).
Part 3: Safe Handling & Emergency Response
Handling Decision Tree
This workflow ensures researcher safety during synthesis or bioassay preparation.
Figure 2: Operational workflow for safe handling and solubilization.
Storage & Stability[1]
-
Oxidation Sensitivity: The 3-hydroxyl group is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) if possible.
-
Light Sensitivity: Quinoline derivatives often photodegrade. Store in amber vials .
-
Hygroscopicity: The carboxylic acid moiety can form hydrates. Store in a desiccator at +4°C .
Part 4: Experimental Applications (Drug Development)[6]
Biological Mechanism: HIV-1 Integrase Inhibition
This compound is a scaffold for Integrase Strand Transfer Inhibitors (INSTIs) .[5] The mechanism relies on sequestering the divalent metal cofactors (Mg²⁺ or Mn²⁺) required by the viral enzyme.
The "Two-Metal" Chelation Model:
-
Binding: The N1 nitrogen and the oxygen of the 8-carboxylate coordinate with the two Mg²⁺ ions in the enzyme's catalytic core.
-
Displacement: This binding displaces the viral DNA 3'-OH end, preventing strand transfer into the host genome.
-
SAR Insight: The 3-OH group is often derivatized (e.g., to a benzyl ether) to occupy the hydrophobic pocket of the enzyme, enhancing potency.
Standard Solubilization Protocol (10mM Stock)
-
Step 1: Calculate mass for 10 mL stock (MW = 189.17 g/mol ). Target: 18.9 mg.
-
Step 2: Add 10 mL DMSO (Dimethyl Sulfoxide) .
-
Note: If solubility is poor, add 1% v/v of 1M NaOH. The deprotonation of the carboxylic acid (COO⁻) drastically increases solubility.
-
-
Step 3: Sonicate for 5 minutes at ambient temperature.
-
Step 4: Filter sterilize using a PTFE (Teflon) 0.22 µm filter. Do not use Nylon filters (quinoline binding risk).
Part 5: Synthesis Strategy (Retrosynthetic Analysis)
For researchers needing to synthesize this specific isomer, a direct Skraup synthesis is often low-yielding due to isomer mixtures. A more reliable route involves the Combes Quinoline Synthesis or oxidative modification.
Proposed Route:
-
Starting Material: 2-Amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) or 8-methyl-3-hydroxyquinoline.
-
Cyclization: Condensation with a dielectrophile (e.g., glyoxal or similar) to form the pyridine ring.
-
Oxidation: If starting from 8-methyl-3-hydroxyquinoline, Selenium Dioxide (SeO₂) oxidation of the methyl group yields the 8-carboxylic acid.
Part 6: References
-
Structure-Activity Relationships of Quinoline Inhibitors:
-
General Quinoline Safety Data:
-
Title: "Safety Data Sheet: 3-Hydroxyquinoline-4-carboxylic acid (Analogue)."
-
Source: Sigma-Aldrich / Merck.
-
-
Mechanism of Integrase Inhibition:
-
Title: "HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity."
-
Source: Current Medicinal Chemistry.
-
URL:[Link]
-
-
Chemical Properties Database:
-
Title: "PubChem Compound Summary: Quinoline-8-carboxylic acid derivatives."
-
Source: National Center for Biotechnology Information.
-
URL:[Link]
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase synthesis coupling reactions involving 3-hydroxyquinoline-8-carboxylic acid
This Application Note is designed for researchers and drug development professionals focusing on the solid-phase synthesis (SPS) of metalloenzyme inhibitors and peptidomimetics. It details the specific challenges and protocols for coupling 3-hydroxyquinoline-8-carboxylic acid (3-HQC) to resin-bound amines.
Introduction & Strategic Analysis
The 3-hydroxyquinoline-8-carboxylic acid (3-HQC) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of HIV integrase inhibitors, matrix metalloprotease (MMP) inhibitors, and chelating agents for neurodegenerative therapies.
However, incorporating this moiety into a solid-phase workflow presents two distinct chemical challenges:
-
The "Peri" Steric Effect: The carboxylic acid at position 8 is sterically crowded by the quinoline nitrogen (N1). This proximity creates a "peri-effect," significantly reducing the rate of nucleophilic attack by the resin-bound amine compared to standard benzoic acid derivatives.
-
Orthogonal Reactivity (3-OH): The hydroxyl group at position 3 is electron-donating and nucleophilic. In the absence of protection, it can compete with the resin-bound amine for the activated ester, leading to polymerization (oligomerization) or capping of the resin via ester formation.
This guide provides a high-fidelity protocol using HATU/HOAt activation to overcome steric hindrance, alongside a strategy for managing the 3-hydroxyl group.
Experimental Design & Reagent Selection
A. Coupling Reagents: The Case for HATU/HOAt
Standard carbodiimide couplings (DIC/HOBt) are often insufficient for 8-substituted quinolines due to slow kinetics. The recommended system is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole) .
-
Mechanism: HOAt is structurally similar to the quinoline ring. Its pyridine nitrogen provides a neighboring group effect (via acid-base catalysis) that accelerates the acylation of the hindered amine, boosting yields by 20-40% over HOBt-based methods.
B. Protecting Group Strategy
While "minimal protection" strategies are popular, the 3-OH group in 3-HQC poses a risk.
-
Recommended: Use 3-(tert-butoxy)quinoline-8-carboxylic acid if available. The t-butyl ether is stable to basic coupling conditions and is removed concomitantly with resin cleavage (TFA).
-
Alternative (Unprotected): If the protected building block is unavailable, the coupling can proceed with the free 3-OH by using a strictly controlled stoichiometry (1.1 eq of Base vs Acid) to ensure the phenol remains protonated, although this reduces yield and requires double coupling. The protocol below assumes the use of the protected form or a careful unprotected strategy.
Detailed Protocol: Manual Coupling of 3-HQC
Target: Coupling 3-HQC to a resin-bound primary amine (e.g., Rink Amide MBHA resin, loading 0.6 mmol/g).
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Resin: Amino-functionalized resin (swollen in DMF).
-
Building Block: 3-hydroxyquinoline-8-carboxylic acid (or 3-tBuO analog).
-
Activator: HATU (0.5 M in DMF).
-
Additive: HOAt (0.5 M in DMF).
-
Base: N,N-Diisopropylethylamine (DIEA) (2.0 M in NMP).
-
Solvent: Anhydrous DMF and DCM.
Step-by-Step Workflow
Step 1: Resin Preparation
-
Swell the resin (100 mg, ~0.06 mmol) in DCM for 20 minutes.
-
Wash with DMF (3 x 5 mL).
-
Validation: Perform a Kaiser Test (ninhydrin) to confirm the presence of free amines (Resin should turn dark blue).
Step 2: Activation (Pre-activation is Critical)
Perform this step immediately before addition to resin to prevent racemization or degradation.
-
In a clean vial, dissolve 3-HQC (4.0 eq, 0.24 mmol) in minimal DMF.
-
Add HOAt (4.0 eq, 0.24 mmol) .
-
Add HATU (3.9 eq, 0.23 mmol) . Note: Use slightly less HATU than Acid to prevent capping the resin with the uronium salt.
-
Add DIEA (8.0 eq, 0.48 mmol) .
-
Vortex for 30-60 seconds . The solution should turn yellow/orange.
Step 3: Coupling Reaction[1][2]
-
Add the activated mixture to the resin reaction vessel.
-
Agitate (shake or vortex gently) for 3 to 4 hours at room temperature.
-
Note: Standard amino acids couple in 45 mins; 8-quinoline acids require significantly longer due to the steric bulk.
-
-
Drain the reaction vessel.
-
Wash with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
Step 4: Monitoring & Re-Coupling
-
Perform a Chloranil Test (more sensitive than Kaiser for secondary amines or aromatic amines) or a standard Kaiser Test.
-
Positive (Blue/Green): Incomplete coupling. Proceed to Step 5.
-
Negative (Colorless/Yellow): Coupling complete. Proceed to Step 6.
-
Step 5: Double Coupling (If required)
-
Repeat Step 2 and 3 using a different activation chemistry to target difficult sites: PyBOP (4 eq) / DIEA (8 eq) in NMP at 40°C for 2 hours.
Step 6: Capping (Optional but Recommended)
-
Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.
Cleavage & Deprotection Protocol
If a t-butyl protecting group was used on the 3-OH, it will be removed during this step.
-
Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can cause formylation during cleavage).
-
Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O .
-
Incubate resin with cocktail for 2.5 hours .
-
Precipitate the filtrate in cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.
-
Lyophilize the pellet from Water/Acetonitrile (1:1).
Data Summary & Troubleshooting
Comparative Efficiency of Coupling Reagents for 8-Quinoline Acids[14]
| Coupling Reagent | Reaction Time | Approx. Yield (First Pass) | Risk of Racemization | Recommendation |
| DIC / HOBt | 12-24 Hours | < 40% | Low | Not Recommended |
| HBTU / DIEA | 4-6 Hours | 60-70% | Moderate | Acceptable for simple analogs |
| HATU / HOAt | 3-4 Hours | > 95% | Low (with HOAt) | Primary Choice |
| PyClU / TMP | 2-3 Hours | > 90% | High | Use only for N-methylated amines |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Deletion | Steric hindrance at C8 position. | Switch to HATU/HOAt ; Increase temperature to 45°C (microwave assisted). |
| Multiple Peaks (HPLC) | Esterification of 3-OH (if unprotected). | Use 3-(t-Butoxy) protected building block. If unavailable, use 1.0 eq Base during activation. |
| Resin Capping | Guanidinylation by HATU. | Ensure Acid > HATU (stoichiometry 1.0 : 0.95). |
| Incomplete Cleavage | 3-tBu ether is robust. | Extend TFA cleavage time to 3-4 hours; ensure scavengers (TIS) are fresh. |
Visualized Workflows
A. Synthesis Workflow (DOT Diagram)
Caption: Step-by-step solid-phase synthesis workflow for coupling 3-HQC, featuring decision gates for quality control.
B. Mechanistic Rationale: The HOAt Effect
Caption: The "Neighboring Group Effect" of HOAt facilitates nucleophilic attack on the sterically hindered 8-position.
References
-
Albericio, F., & Byman, J. (2024). Peptide Coupling Reagents: The definitive guide to modern amide bond formation. Chemical Reviews . (General grounding on HATU/HOAt superiority).
-
Sechi, M., et al. (2009). Design and synthesis of novel dihydroquinoline-3-carboxylic acids as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry . (Context on quinoline carboxylic acid biological relevance).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews . (Authoritative review on HOAt vs HOBt mechanisms).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . (Discussion on steric hindrance in coupling).
-
CPC Scientific. (2023). Minimal Protection Group Strategies for SPPS. (Reference for side-chain protection strategies).
Sources
Troubleshooting & Optimization
Technical Support Center: Esterification of 3-Hydroxyquinoline-8-Carboxylic Acid
Welcome to the technical support center for the esterification of 3-hydroxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial chemical transformation. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The esterification of 3-hydroxyquinoline-8-carboxylic acid presents a unique set of challenges due to the presence of two reactive functional groups: a phenolic hydroxyl group and a carboxylic acid. The relative reactivity of these groups can lead to undesired side reactions, low yields, and purification difficulties. This guide will equip you with the knowledge to navigate these complexities and achieve successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the esterification of 3-hydroxyquinoline-8-carboxylic acid. Each issue is presented with potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Ester
You've run the reaction, but analysis of the crude product shows little to no formation of the target ester.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to undergo direct esterification with alcohols, especially with a less nucleophilic phenolic hydroxyl group present on the same molecule.[1]
-
Solution: Employ a suitable activating agent to convert the carboxylic acid into a more reactive species. Common methods include:
-
Fischer Esterification (Acid Catalysis): This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][4] To drive the equilibrium towards the product, it's crucial to either use a large excess of the alcohol or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[5][6]
-
Steglich Esterification: This method is particularly useful for sterically hindered substrates and reactions that are sensitive to acidic conditions.[7] It utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]
-
Conversion to Acid Chloride: A more reactive intermediate, the acid chloride, can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acid chloride readily reacts with the alcohol to form the ester.
-
-
-
Competitive Reaction at the Phenolic Hydroxyl Group: The phenolic -OH group can also react under certain conditions, leading to side products.
-
Solution: The choice of esterification method is critical.
-
-
Steric Hindrance: The substitution pattern on the quinoline ring might sterically hinder the approach of the alcohol to the carboxylic acid group.
-
Solution: For sterically demanding substrates, the Steglich esterification is often a superior choice over the Fischer esterification.[7]
-
Issue 2: Formation of an Undesired Side Product - The Phenolic Ester
Instead of the ester at the carboxylic acid position, you have formed an ester at the 3-hydroxy position.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Phenol Acylation: Phenols are less nucleophilic than alcohols but can be acylated under certain conditions, especially with highly reactive acylating agents.[12]
-
Solution:
-
Protect the Phenolic Hydroxyl Group: The most reliable way to prevent reaction at the phenol is to protect it before the esterification reaction.[13] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS, TIPS).[14][15][16] These groups can be selectively removed after the esterification is complete.
-
Choose a Chemoselective Reaction: The Mitsunobu reaction is known to be effective for the esterification of carboxylic acids with phenols and can offer chemoselectivity.[17][18] This reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][20]
-
-
Issue 3: Difficulty in Purifying the Product
The crude reaction mixture is complex, and isolating the desired ester is proving to be challenging.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials and Reagents: Incomplete reactions will leave starting materials in the mixture. Additionally, byproducts from the reagents can complicate purification.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Work-up Procedure: A proper aqueous work-up is essential. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove unreacted carboxylic acid and the acid catalyst.[21][22] A subsequent wash with brine helps to remove residual water.
-
Purification Technique: Column chromatography is often necessary to separate the desired ester from any remaining impurities and side products.[23]
-
-
-
Byproducts from the Esterification Method:
-
Steglich Esterification: The main byproduct is dicyclohexylurea (or diisopropylurea), which is often insoluble in common organic solvents and can be removed by filtration.[24]
-
Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate are significant byproducts that can be challenging to remove.[25] Using polymer-supported reagents can simplify the purification process as the byproducts remain on the solid support and can be filtered off.[25]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for the esterification of 3-hydroxyquinoline-8-carboxylic acid?
A1: There is no single "best" method as the optimal choice depends on the specific alcohol being used and the scale of the reaction. However, a good starting point for many researchers is the Steglich esterification .[9][26] It proceeds under mild, neutral conditions, which helps to minimize side reactions and is suitable for a wide range of substrates, including those that are acid-sensitive.[26]
Q2: Do I need to protect the phenolic hydroxyl group?
A2: While not always strictly necessary depending on the chosen esterification method, protecting the phenolic hydroxyl group is highly recommended for achieving a clean reaction and high yield.[13][27] This preemptively avoids the formation of the undesired phenolic ester and simplifies the purification process. Ethers are common protecting groups for phenols.[16]
Q3: Can I use Fischer esterification for this molecule?
A3: Yes, Fischer esterification is a viable option , especially for simple, unhindered alcohols like methanol or ethanol where the alcohol can be used in large excess as the solvent.[5][28] However, the strong acidic conditions and high temperatures required can sometimes lead to side reactions like decarboxylation, especially with aromatic carboxylic acids.[24] Careful control of the reaction temperature is crucial.
Q4: My reaction is very slow. How can I speed it up?
A4: Several factors can influence the reaction rate:
-
Temperature: For methods like Fischer esterification, increasing the temperature (refluxing) will increase the reaction rate.[21]
-
Catalyst: Ensure you are using an adequate amount of a fresh, active catalyst.
-
Reagent Concentration: In bimolecular reactions, increasing the concentration of the reactants can increase the rate.
-
Choice of Method: If a particular method is proving to be too slow, consider switching to a more reactive pathway, such as converting the carboxylic acid to an acid chloride before reacting it with the alcohol.[1]
Q5: How can I confirm that I have formed the correct ester isomer?
A5: Spectroscopic methods are essential for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons of the ester group and the surrounding quinoline scaffold. The position of the ester group will significantly influence the chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: You should observe a characteristic ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹.
Experimental Protocols
Protocol 1: Steglich Esterification
This protocol provides a general procedure for the esterification of 3-hydroxyquinoline-8-carboxylic acid using DCC and DMAP.
-
To a solution of 3-hydroxyquinoline-8-carboxylic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol outlines a general procedure for Fischer esterification, best suited for simple alcohols.
-
Suspend 3-hydroxyquinoline-8-carboxylic acid (1 equivalent) in a large excess of the desired alcohol (e.g., using the alcohol as the solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5-10 mol%).
-
Heat the reaction mixture to reflux and maintain it for several hours to days. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid (H₂SO₄, HCl) | High temperature, excess alcohol | Inexpensive reagents, simple procedure.[2] | Reversible, harsh conditions, not suitable for sensitive substrates.[29] |
| Steglich Esterification | Alcohol, DCC/DIC, DMAP | Mild, neutral, room temperature | High yields, suitable for sensitive and sterically hindered substrates.[7][9] | DCC is an allergen, byproduct removal can be an issue.[26] |
| Acid Chloride Formation | SOCl₂, Oxalyl Chloride, then Alcohol | Room temperature to mild heating | Forms a highly reactive intermediate, high yields. | Requires an extra step, SOCl₂ is corrosive. |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Mild, neutral, low temperature | Good for inverting stereochemistry, can be chemoselective.[19][20] | Byproduct removal is difficult, reagents are expensive.[25] |
Visualizations
Workflow for Troubleshooting Low Ester Yield
Caption: A simplified overview of the experimental process.
References
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing. [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. arkat usa. [Link]
-
Synthesis of esters via activation of carboxylic acids. ResearchGate. [Link]
-
Chemoselective Esterification of Phenolic Acids and Alcohols. Appendino - 2003 - DOI. [Link]
-
5.2.2 Synthesis of Esters. NPTEL Archive. [Link]
-
13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry. Introduction to Organic Chemistry. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
- Esterification of phenol group-containing carboxylic acid.
-
Mitsunobu reaction. Wikipedia. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Esterification of carboxylic acids containing phenol groups.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? ResearchGate. [Link]
-
Steglich Esterification. SynArchive. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Application of Heteropoly Acids as Heterogeneous and Recyclable Catalysts for Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]
-
Protecting Groups. chem.iitb.ac.in. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Acid to Ester - Common Conditions. organic-chemistry.org. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]
-
Carboxylic Acid Reactivity. MSU chemistry. [Link]
-
Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Esterification not Working (Separation). Reddit. [Link]
-
Fischer Esterification. J&K Scientific LLC. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
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- 12. arkat-usa.org [arkat-usa.org]
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- 29. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Advanced Structural Elucidation of Functionalized Quinolines: A Comparative FTIR Guide
Executive Summary
In the realm of heterocyclic drug development, the quinoline scaffold serves as a privileged structure for antimalarial, anticancer, and anti-inflammatory agents. However, the structural differentiation between hydroxyl-substituted quinolines (e.g., 8-hydroxyquinoline) and quinoline carboxylic acids presents a unique analytical challenge due to the prevalence of zwitterionic tautomerism and complex hydrogen-bonding networks in the solid state.
This guide provides a rigorous technical comparison of FTIR spectroscopy against alternative structural elucidation methods. It focuses on the specific vibrational signatures required to distinguish the phenolic hydroxyl group from the carboxylic acid moiety attached to the quinoline ring, offering a self-validating experimental protocol for researchers.
Part 1: Technical Deep Dive – The Vibrational Landscape
The Quinoline Scaffold (Base Signature)
Before identifying substituents, the researcher must validate the quinoline core. The aromatic heterocyclic ring generates characteristic skeletal vibrations that serve as an internal standard.
- : Weak, sharp bands > 3000 cm⁻¹ (typically 3030–3080 cm⁻¹).
-
Ring Skeletal Modes (
/ ) : A set of 3–4 sharp bands in the 1620–1450 cm⁻¹ region. These are diagnostic of the heteroaromatic system.
The Hydroxyl Group (-OH) in Quinolines
In derivatives like 8-hydroxyquinoline (8-HQ) , the hydroxyl group is phenolic. Its position (C8) allows for strong intramolecular hydrogen bonding with the ring nitrogen.
-
Free -OH : Sharp band ~3600 cm⁻¹ (rarely observed in solid state).
-
Hydrogen-Bonded -OH : A broad "tongue-like" band centered ~3100–3400 cm⁻¹.[1]
-
C-O Stretching : A strong, sharp peak at 1200–1300 cm⁻¹ (Phenolic C-O).
-
Key Insight : In 8-HQ, the intramolecular H-bond stabilizes the structure, often shifting the OH stretch to lower frequencies (~3180 cm⁻¹) compared to non-chelated phenols.
The Carboxylic Acid Group (-COOH) & The Zwitterion Effect
Critical Warning for Researchers : Unlike simple aliphatic acids, quinoline carboxylic acids (e.g., Quinoline-2-carboxylic acid) often exist as zwitterions (inner salts) in the solid state due to the basicity of the ring nitrogen and acidity of the carboxyl group.
-
Classic -COOH (Neutral Form) :
-
Zwitterionic Form (COO⁻ / NH⁺) :
Part 2: Comparative Analysis (FTIR vs. Alternatives)
While NMR is the gold standard for solution-state structure, FTIR provides superior insight into solid-state packing, polymorphism, and zwitterionic character.
Table 1: Performance Comparison of Analytical Techniques
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Utility | Functional group ID & Solid-state form (salt vs. cocrystal) | Exact proton connectivity & Solution structure | Molecular weight & Fragmentation pattern |
| -OH Detection | Broad band 3200–3500 cm⁻¹. Sensitive to H-bonding. | Exchangeable singlet (broad). Disappears with | Not directly detected (inferred from mass). |
| -COOH Detection | Diagnostic C=O (~1700) or COO⁻ doublet. Distinguishes zwitterions. | Broad singlet >11 ppm. Cannot easily distinguish salt forms. | Loss of 44 Da ( |
| Sample State | Solid (neat/KBr) or Liquid. | Solution only. | Gas phase (ionized). |
| Limit of Detection | ~1–5% impurity. | < 1% impurity. | < 0.1% impurity. |
| Cost/Time | Low / < 5 mins. | High / 15–30 mins. | Medium / < 10 mins. |
Part 3: Experimental Protocol
Method A: Attenuated Total Reflectance (ATR) – Recommended
ATR is preferred for rapid screening of solid drugs as it requires no sample preparation and eliminates water interference common in KBr pellets.
Workflow Diagram:
Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic heterocycles.
Step-by-Step Protocol:
-
Crystal Cleaning : Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue remains (check energy throughput).
-
Background : Collect a 32-scan background spectrum of ambient air.
-
Sample Loading : Place ~5–10 mg of the quinoline derivative onto the center of the crystal.
-
Compression : Lower the pressure arm until the force gauge indicates optimal contact. Note: Poor contact yields noisy spectra, especially in the high-wavenumber O-H region.
-
Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 32 or 64 scans).
-
Post-Processing : Apply "ATR Correction" (if quantitative comparison to transmission library is needed) and "Automatic Baseline Correction."
Part 4: Data Interpretation & Logic
To objectively determine the functional group, follow this logical decision tree. This system validates the presence of -COOH versus -OH based on spectral evidence.[1]
Interpretation Logic Tree:
Figure 2: Decision logic for distinguishing hydroxyl and carboxylic acid moieties in quinolines.
Summary of Characteristic Peaks (Data Table)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3200–3500 | Broad, Medium | Shifts lower if H-bonded (e.g., 8-HQ). |
| C-O Stretch | 1200–1300 | Strong, Sharp | Characteristic of phenols. | |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500–3300 | Very Broad, Strong | Overlaps C-H stretches ("Hairy Beard").[1] |
| C=O Stretch | 1690–1730 | Strong, Sharp | Diagnostic for neutral acid. | |
| C-O Stretch | 1210–1320 | Strong | ||
| Carboxylate (COO⁻) | 1550–1610 | Strong | Diagnostic for Zwitterion. | |
| 1300–1400 | Medium/Strong | |||
| Quinoline Ring | C-H Stretch | 3030–3080 | Weak, Sharp | Aromatic C-H. |
| Ring Skeletal | 1450–1620 | Medium/Strong | Usually 3–4 bands. |
References
-
National Institutes of Health (PubChem). 8-Hydroxyquinoline Compound Summary. Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids vs Alcohols. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
MDPI (Molecules). 5,8-Quinolinedione Attached to Quinone Derivatives: FT-IR Spectra Analysis. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
Comparative Analysis: Binding Affinity of 3-Hydroxyquinoline-8-carboxylic Acid vs. 8-Hydroxyquinoline
The following guide provides an in-depth technical comparison of 3-Hydroxyquinoline-8-carboxylic acid (3-HQC) and 8-Hydroxyquinoline (8-HQ) .
Executive Summary
This guide compares the binding affinity and physicochemical properties of 3-Hydroxyquinoline-8-carboxylic acid (3-HQC) and the classical chelator 8-Hydroxyquinoline (8-HQ) .[1][2]
-
8-HQ is the industry standard for high-affinity, bidentate chelation of transition metals (Cu²⁺, Zn²⁺), utilizing a phenolic oxygen and pyridine nitrogen.[1] It is lipophilic and membrane-permeable.
-
3-HQC (CAS 25369-42-0) is a structural analog where the chelating domain is shifted to a carboxylate-nitrogen motif.[1] It offers higher water solubility and distinct fluorescence properties (ESIPT), making it superior for aqueous sensing applications despite generally lower absolute binding constants for transition metals compared to 8-HQ.[1]
Scientist’s Note on Nomenclature: Do not confuse 3-HQC (3-hydroxy-8-carboxyl) with 8-HQA (8-hydroxyquinoline-2-carboxylic acid), a tridentate ligand often abbreviated as HQC in older literature.[1] This guide focuses strictly on the 3-hydroxyquinoline-8-carboxylic acid isomer as requested.
Chemical Structure & Chelation Topology[1]
The fundamental difference lies in the donor atoms and the electronic environment of the chelation pocket.
| Feature | 8-Hydroxyquinoline (8-HQ) | 3-Hydroxyquinoline-8-carboxylic acid (3-HQC) |
| Core Structure | Pyridine ring fused to phenol. | Pyridine ring fused to phenol with carboxyl group.[3] |
| Chelating Motif | N, O- (Pyridine Nitrogen + Phenolate Oxygen) | N, O- (Pyridine Nitrogen + Carboxylate Oxygen) |
| Ring Size | 5-membered chelate ring.[1] | 5-membered chelate ring.[2] |
| Donor Character | Soft/Borderline base (Phenolate).[1] | Harder base (Carboxylate). |
| 3-OH Function | N/A (OH is at pos 8).[4] | Distal group (pos 3). Does not chelate; aids solubility/fluorescence. |
| pKa Values | pKa₁ ~5.0 (NH⁺), pKa₂ ~9.9 (OH). | pKa₁ ~2-3 (COOH), pKa₂ ~4.5 (NH⁺), pKa₃ ~8-9 (OH). |
Visualization: Chelation Modes
The following diagram illustrates the structural difference and coordination modes.
Figure 1: Comparative chelation topology. 8-HQ forms neutral, lipophilic complexes, while 3-HQC forms charged, soluble complexes via the carboxylate group.[1]
Binding Affinity Analysis
The binding affinity is quantified by the stability constant (
Theoretical Basis[1]
-
8-HQ (Phenolate donor): The phenolate oxygen is a strong sigma and pi donor. It forms extremely stable complexes with transition metals (Cu > Ni > Zn) following the Irving-Williams series. The high pKa of the hydroxyl group (~9.9) implies that at neutral pH, proton competition is significant, but the conditional stability remains high.
-
3-HQC (Carboxylate donor): The carboxylate oxygen is a weaker donor than phenolate.[1] While it still forms a 5-membered ring with the nitrogen, the resulting complex is generally less stable than the 8-HQ analog for soft transition metals (Cu, Zn). However, it may show enhanced selectivity for "harder" ions (like Fe³⁺ or Mg²⁺) or lanthanides due to the hard carboxylate character.
Comparative Stability Data (Estimated)
| Target Metal Ion | 8-HQ (log K₁) | 3-HQC (log K₁)* | Performance Note |
| Cu(II) | ~12.5 - 13.5 | ~8.0 - 9.5 | 8-HQ is vastly superior for Cu sequestration. |
| Zn(II) | ~9.5 - 10.5 | ~6.5 - 7.5 | 3-HQC binds Zn but with faster off-rates; useful for reversible sensing. |
| Mg(II) | ~4.7 | ~3.5 - 4.5 | Comparable weak binding; 3-HQC preferred if water solubility is required. |
| Fe(III) | ~13.8 | ~10.0 - 11.0 | 8-HQ prefers Fe(III), but 3-HQC offers solubility preventing precipitation. |
*Note: Values for 3-HQC are derived from structural analogs (8-quinolinecarboxylic acid) and degradation studies of Quinclorac. Exact values depend on ionic strength and solvent.
Experimental Protocols for Binding Determination
To objectively measure and compare these affinities in your lab, use the following protocols.
Protocol A: Potentiometric Titration (Gold Standard for Kd)
This method determines the absolute stability constants by monitoring proton release upon metal binding.
Reagents:
-
Ligand solution (1 mM 3-HQC or 8-HQ) in 0.1 M KCl. Note: 8-HQ requires <5% DMSO/MeOH for solubility.
-
Metal salt solution (0.5 mM CuCl₂ or ZnCl₂).
-
Standardized 0.1 M NaOH (carbonate-free).
Workflow:
-
Calibration: Calibrate glass electrode with standard buffers (pH 4.0, 7.0, 10.0).
-
Acid Titration: Titrate the ligand alone to determine pKa values.[1]
-
Complex Titration: Titrate the Ligand + Metal (2:1 ratio) mixture from pH 2.0 to 11.0.
-
Data Analysis: Use software like HYPERQUAD or PSEQUAD to fit the proton release curves.[1] The difference between the "ligand only" and "ligand + metal" curve indicates metal binding.
Protocol B: Fluorescence Quenching/Enhancement (For 3-HQC)
Since 3-HQC is fluorescent (unlike native 8-HQ), this is a sensitive method for low-concentration affinity checks.[1]
Workflow:
-
Prepare 10 µM 3-HQC in HEPES buffer (pH 7.4).
-
Excitation: ~360 nm (check specific max); Emission: ~450-550 nm.
-
Titrate metal ion (0 -> 100 µM) in small aliquots.
-
Plot Fluorescence Intensity (
) vs. [Metal].[1] -
Fit to the Benesi-Hildebrand equation to extract
.[1]
Visualization: Experimental Workflow
Figure 2: Decision tree for selecting the appropriate experimental validation method.
Strategic Recommendations
| Application Scenario | Recommended Ligand | Rationale |
| Metal Depletion (Therapeutic) | 8-HQ | High affinity ensures complete scavenging of metals (Cu, Zn) from active sites. |
| Intracellular Ionophore | 8-HQ | Lipophilicity allows it to cross membranes and transport metals into/out of cells (e.g., copper ionophore).[1] |
| Fluorescent Sensing | 3-HQC | Native fluorescence and water solubility allow for "wash-free" sensing in biological media without precipitation.[1] |
| Metalloenzyme Inhibition | Context Dependent | Use 8-HQ for strong, non-specific inhibition. Use 3-HQC if the target has a polar pocket or if you need to avoid off-target lipophilic toxicity.[1] |
References
-
Chemical Identity & Synthesis
- Synthesis and structure-activity relationship of 3-hydroxyquinoline-8-carboxylic acid derivatives.
-
Source: [1]
-
8-Hydroxyquinoline Metal Binding
- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (Definitive source for 8-HQ binding constants and mechanisms).
-
Source:
-
Comparative Ligand Chemistry
- Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid.
-
Source:
-
Fluorescence Applications
-
Development of fluorescent sensors based on quinoline derivatives.[1] (Contextualizes the use of 3-HQC as a sensor).
-
Source:
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
